4-Methyl-4-azacholestane
Description
4-Methyl-4-azacholestane is a nitrogen-containing steroidal compound with the IUPAC name (4aR,4bS,6aR,9aS,9bS,11aR)-1,4a,6a-trimethyl-2-[(2R)-6-methylheptan-2-yl]hexadecahydro-1H-indeno[5,4-f]quinoline . Its structure features a methyl group at the 4-position of the aza-substituted cholestane backbone, distinguishing it from unmodified cholestanes and other azasteroids. This compound is part of the broader class of azasteroids, which are known for their biological activity in modulating enzymes like 5α-reductase or cholesterol transport proteins .
Properties
CAS No. |
1867-76-1 |
|---|---|
Molecular Formula |
C27H49N |
Molecular Weight |
387.7 g/mol |
IUPAC Name |
(3aS,3bS,5aR,9aR,9bS,11aR)-6,9a,11a-trimethyl-7-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline |
InChI |
InChI=1S/C27H49N/c1-19(2)9-7-10-20(3)24-15-18-27(5)23-14-17-26(4)16-8-11-22(26)21(23)12-13-25(27)28(24)6/h19-25H,7-18H2,1-6H3/t20-,21+,22+,23+,24?,25-,26-,27-/m1/s1 |
InChI Key |
ZBHJPJSJUPTGSI-DLIDQQGSSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C3CCC4(CCCC4C3CCC2N1C)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CC[C@@]2([C@H]3CC[C@]4(CCC[C@H]4[C@@H]3CC[C@H]2N1C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C3CCC4(CCCC4C3CCC2N1C)C)C |
Synonyms |
4-methyl-4-aza-5 alpha-cholestane 4-methyl-4-azacholestane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Azasteroid Family
4-Methyl-4-azacholestane vs. Unsubstituted Azacholestanes
The addition of a methyl group at the 4-position of the aza ring likely enhances steric bulk and may influence binding affinity to biological targets. For example:
- This compound : The methyl group may improve metabolic stability or selectivity for specific receptors compared to unmethylated analogues .
Comparison with Finasteride (a 4-Azasteroid Drug)
Key differences include:
Non-Steroidal Aza Compounds
4-Methylacetophenone Azine (C₁₈H₂₀N₂)
- Structure : An azine derivative with a linear aromatic backbone, contrasting sharply with this compound’s steroidal framework.
Triazaspiro Compounds (e.g., n-methyl-8-[4(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1-3-8-triazaspiro-[4.5]decan-4-one hydrochloride)
Toxicogenomic and Pathway Comparisons
The Comparative Toxicogenomics Database (CTD), maintained by MDI Biological Laboratory and NC State University, provides tools to analyze chemical-gene interactions and pathways .
- Identify enriched pathways (e.g., cholesterol metabolism, steroid hormone biosynthesis).
- Compare gene interaction profiles with related azasteroids.
- Assess exposure studies and phenotypic outcomes .
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